Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate
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Overview
Description
Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate involves multiple steps, starting with the preparation of the thiophene ring. The key steps include:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Functional Groups: The ethoxyphenyl, carbamoyl, methyl, and propionamido groups are introduced through various substitution reactions.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbamoyl group to an amine.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate
- 6-((4-chlorophenyl)carbamoyl)methylsulfanyl-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Uniqueness
Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H22N2O5S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl 5-[(2-ethoxyphenyl)carbamoyl]-4-methyl-2-(propanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H22N2O5S/c1-5-14(22)21-18-15(19(24)25-4)11(3)16(27-18)17(23)20-12-9-7-8-10-13(12)26-6-2/h7-10H,5-6H2,1-4H3,(H,20,23)(H,21,22) |
InChI Key |
OVXJBEGUQXGHLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(S1)C(=O)NC2=CC=CC=C2OCC)C)C(=O)OC |
Origin of Product |
United States |
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